molecular formula C23H22N6O2 B2416806 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine CAS No. 1775410-57-5

4-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine

Cat. No.: B2416806
CAS No.: 1775410-57-5
M. Wt: 414.469
InChI Key: KQKGZHZCLSFOPU-UHFFFAOYSA-N
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Description

4-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group, a pyrimidine ring, and an oxadiazole ring, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine to form an intermediate compound. This intermediate is then subjected to cyclization reactions to form the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, such as parallel solid-phase synthesis and photocatalytic synthesis, to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can lead to the formation of reduced derivatives with altered functional groups .

Scientific Research Applications

4-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in the context of neurodegenerative diseases where acetylcholine levels are diminished .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Uniqueness

Compared to similar compounds, 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine exhibits unique structural features that enhance its binding affinity and specificity towards certain molecular targets. Its combination of piperazine, pyrimidine, and oxadiazole rings provides a versatile framework for various chemical modifications and functionalizations .

Properties

IUPAC Name

5-[4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-5-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-30-19-9-7-18(8-10-19)28-11-13-29(14-12-28)22-20(15-24-16-25-22)23-26-21(27-31-23)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKGZHZCLSFOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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